Ammonia dihydrofluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

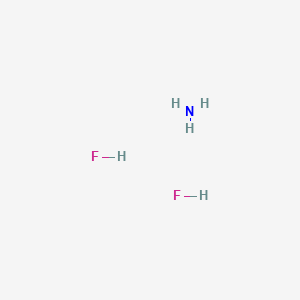

Ammonia dihydrofluoride is a useful research compound. Its molecular formula is F2H5N and its molecular weight is 57.044 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Applications

1.1. Metal Leaching

Ammonia dihydrofluoride is utilized as an additive in the leaching processes of metals, particularly in the extraction of manganese from low-grade ores. Research indicates that the addition of ammonium hydrogen fluoride significantly enhances the leaching efficiency of manganese during ammonia leaching processes. A study demonstrated that with an optimal concentration of 8% ammonium hydrogen fluoride, manganese leaching efficiency improved under various process parameters (temperature, ammonia concentration, liquid-solid ratio, stirring rate) .

| Parameter | Optimal Value |

|---|---|

| Leaching Temperature | 30 °C |

| Ammonia Concentration | 14 mol/L |

| Liquid-Solid Ratio | 6:1 |

| Stirring Rate | 400 r/min |

| Leaching Time | 1 hour |

1.2. Chemical Synthesis

In chemical synthesis, this compound serves as a fluorinating agent. Its ability to introduce fluorine into organic compounds is leveraged in the production of pharmaceuticals and agrochemicals. The compound's reactivity enables the formation of various fluorinated intermediates that are crucial for synthesizing complex molecules.

Environmental Applications

2.1. Wastewater Treatment

This compound plays a role in wastewater treatment processes by facilitating the removal of heavy metals through precipitation reactions. Its use can enhance the efficacy of treatments aimed at reducing metal concentrations in effluents before discharge into water bodies.

2.2. Soil Amendment

In agriculture, this compound can be used as a soil amendment to improve nutrient availability and enhance crop yields. The compound's interaction with soil components can increase the bioavailability of essential nutrients.

3.1. Manganese Leaching Efficiency Study

A comprehensive study focused on the use of ammonium hydrogen fluoride in manganese extraction highlighted the following findings:

- Objective: To determine the impact of ammonium hydrogen fluoride on manganese leaching efficiency.

- Methodology: Varying concentrations of ammonium hydrogen fluoride were tested alongside different process parameters.

- Results: The addition of 8% ammonium hydrogen fluoride resulted in a significant increase in manganese recovery compared to control experiments without the additive.

3.2. Fluorination Reactions in Organic Synthesis

Another case study examined the use of this compound in organic synthesis:

- Objective: To evaluate its effectiveness as a fluorinating agent.

- Methodology: Various organic substrates were treated with this compound under controlled conditions.

- Results: The reactions yielded high selectivity for fluorinated products, demonstrating its utility in producing pharmaceutical intermediates.

Properties

Molecular Formula |

F2H5N |

|---|---|

Molecular Weight |

57.044 g/mol |

IUPAC Name |

azane;dihydrofluoride |

InChI |

InChI=1S/2FH.H3N/h2*1H;1H3 |

InChI Key |

KVBCYCWRDBDGBG-UHFFFAOYSA-N |

Canonical SMILES |

N.F.F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.